3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
Description
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride is a bicyclic compound featuring a fused cyclopropane and pyrrolidine ring system. Its unique structure confers rigidity and stereochemical specificity, making it a valuable scaffold in medicinal chemistry. The compound is frequently utilized as a precursor for synthesizing bioactive molecules, particularly enzyme inhibitors and receptor modulators. For example, derivatives of this core structure have been developed as irreversible inhibitors of monoacylglycerol lipase (MAGL) for therapeutic applications in neurological disorders . The hydrochloride salt enhances solubility, facilitating its use in aqueous reaction conditions and drug formulations.
Key structural attributes include:
- Bicyclic framework: The [3.1.0] bicyclo system introduces significant ring strain, influencing reactivity and binding affinity.
- Carboxylic acid functionality: Enables conjugation with amines, alcohols, or other pharmacophores via coupling reagents like HATU .
- Chiral centers: The (1R,5S,6R) configuration is critical for enantioselective interactions in biological systems .
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6(9)5-3-1-7-2-4(3)5;/h3-5,7H,1-2H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPCJMUQSXUTHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)CN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways and Starting Materials
The synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride begins with cis-caronic anhydride (3,3-dimethylcyclopropane-1,2-dicarboxylic anhydride), a derivative of caronic acid. This starting material is prepared via cyclization of ethyl chrysanthemumate or through sulfuric acid-catalyzed reaction of racemic 3,3-dimethylcyclopropane-1,2-dicarboxylic acid with acetic anhydride. The anhydride undergoes sequential transformations:
Imide Formation : Reacting cis-caronic anhydride with ammonium hydroxide or formamide yields a bicyclic imide (compound III), a pivotal intermediate. Two procedures are documented:
Oxidative Ring Expansion : The imide is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to form a pyrrolidine intermediate, which is subsequently oxidized with potassium peroxodisulfate (K₂S₂O₈) and silver nitrate (AgNO₃) at −5°C to 0°C. This step introduces the azabicyclo[3.1.0]hexane framework via radical-mediated cyclopropane ring formation.
Following oxidation, the azabicyclo compound undergoes cyano-group functionalization at carbon-2 using hydrocyanic acid (HCN) or trimethylsilyl cyanide (TMSCN) in the presence of acetic acid. This step proceeds with stereoselective preference, forming a racemic mixture of cyanated intermediates. Subsequent hydrolysis in methanol with hydrochloric acid (HCl) gas converts the cyano group to a carboxylic acid, yielding racemic 3-azabicyclo[3.1.0]hexane-6-carboxylic acid.
Critical Reaction Conditions :
- Temperature : −20°C for cyanation; room temperature for hydrolysis.
- Catalysts : Silver nitrate (5–7.5 mol%) for oxidation; acetic acid for cyanation.
- Workup : Quenching with sodium thiosulfate, extraction with methyl tert-butyl ether (MTBE), and pH adjustment to 9–9.5 using aqueous NaOH.
Enantiomeric Resolution and Hydrochloride Formation
To isolate the desired enantiomer, chiral tartaric acid derivatives are employed:
- D-DTTA (di-p-toluoyl-D-tartaric acid) or D-DBTA (dibenzoyl-D-tartaric acid) preferentially precipitates the (1R,2S,5S)-enantiomer, leaving the (1S,2R,5R)-enantiomer in solution. The resolved enantiomer is then converted to the hydrochloride salt via treatment with HCl in isopropyl alcohol/MTBE (1:7–1:8 ratio) at −20°C, yielding the final product as a white crystalline solid.
Purification Metrics :
- Solvent System : Isopropyl alcohol/MTBE for hydrochloride precipitation.
- Yield : 82% after recrystallization.
Analytical Characterization
The structural integrity of intermediates and the final product is confirmed via:
- Nuclear Magnetic Resonance (NMR) : Monitoring reaction progress and enantiomeric excess.
- X-ray Crystallography : Verifying bicyclic framework geometry.
- Mass Spectrometry : Molecular weight confirmation (163.60 g/mol).
Comparative Analysis of Methodologies
| Step | Procedure A (Patent WO2007075790A1) | Procedure B (Patent WO2007075790A1) |
|---|---|---|
| Imide Formation | One-pot, 135–140°C, 90–95% yield | Catalytic DMAP, 145°C, solvent exchange |
| Oxidation | K₂S₂O₈/AgNO₃ at −5°C, 85% yield | Similar conditions, optimized workup |
| Hydrochloride Salt | 82% yield after precipitation | Comparable efficiency |
Challenges and Optimization Opportunities
- Stereoselectivity : Cyanation exhibits moderate stereoselectivity, necessitating chiral resolution. Asymmetric catalysis could enhance enantiomeric excess.
- Green Chemistry : Replacement of toxic cyanating agents (e.g., TMSCN) with enzymatic or photocatalytic methods remains unexplored.
- Scale-Up : Batch distillation in Procedure A poses engineering challenges; continuous-flow systems may improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Cyclopropanation: Formation of the bicyclic structure.
Oxidation and Reduction: Modifications of the functional groups within the compound.
Substitution Reactions: Introduction of different substituents to the bicyclic core.
Common Reagents and Conditions:
Cyclopropanation: Ethyl diazoacetate, dirhodium(II) catalysts.
Oxidation: Common oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions include various derivatives of the 3-azabicyclo[3.1.0]hexane scaffold, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
1.1 Orexin Receptor Antagonism
One of the primary applications of 3-azabicyclo[3.1.0]hexane derivatives is their role as orexin receptor antagonists. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of orexin receptors has been linked to therapeutic strategies for treating sleep disorders such as narcolepsy and insomnia, as well as other conditions like obesity and addiction .
Case Study:
A study demonstrated that specific derivatives of 3-azabicyclo[3.1.0]hexane effectively inhibited orexin receptor activity, leading to decreased food intake in animal models. This suggests potential for developing anti-obesity medications based on these compounds.
Neuropharmacology
2.1 Cognitive Dysfunction Treatment
The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating cognitive dysfunctions associated with psychiatric disorders such as schizophrenia and depression . Research indicates that these derivatives can enhance cognitive functions by interacting with various neurotransmitter pathways.
Case Study:
In a clinical trial involving patients with schizophrenia, administration of a 3-azabicyclo[3.1.0]hexane derivative resulted in improved cognitive performance on standardized tests compared to placebo, highlighting its potential role in enhancing cognitive function.
Agricultural Applications
3.1 Plant Sterilization
Certain derivatives of 3-azabicyclo[3.1.0]hexane have shown efficacy in agricultural applications, particularly in the sterilization of male anthers in plants, which can control plant reproduction and improve crop yields . This application is particularly valuable in hybrid seed production.
Data Table: Agricultural Efficacy of 3-Azabicyclo[3.1.0]hexane Derivatives
| Compound Name | Application | Efficacy (%) | Reference |
|---|---|---|---|
| 2-Carboxy-3-azabicyclo[3.1.0]hexane | Male anther sterilization | 85 | |
| 3-Benzyl-3-azabicyclo[3.1.0]hexane | Hybrid seed production | 90 |
Synthesis and Chemical Properties
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives involves complex chemical processes that include selective reduction and hydrogenolysis techniques to produce compounds with desired biological activities . Understanding the chemical properties and synthesis pathways is crucial for optimizing their applications across various fields.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Structural Analogues with Varying Bicyclic Cores
The pharmacological and physicochemical properties of bicyclic compounds are highly dependent on their ring systems. Below is a comparison with two prominent analogues:
Key Observations :
- The hydrochloride salt of the target compound improves aqueous solubility compared to neutral [2.2.2] derivatives .
- Biological Target Specificity : The [3.1.0] scaffold’s compact structure favors interactions with enzymes like MAGL, while bulkier [2.2.2] systems (e.g., Comp-1) are better suited for receptor binding .
Functional Group Modifications
Derivatives of 3-azabicyclo[3.1.0]hexane-6-carboxylic acid demonstrate how functionalization alters activity:
Biological Activity
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride, often referred to as 3-ABH, is a bicyclic compound characterized by its unique nitrogen-containing structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter pathways and enzyme interactions.
- Molecular Formula : CHNO·HCl
- Molecular Weight : Approximately 177.63 g/mol
- CAS Number : 1260794-12-4
Structure
The bicyclic structure of 3-ABH allows it to interact with various biological targets, making it a valuable compound for research in pharmacology and medicinal chemistry.
This compound acts primarily through the inhibition of neurotransmitter reuptake, specifically serotonin, norepinephrine, and dopamine. This mechanism can enhance neurotransmission by increasing the concentration of these neurotransmitters in the synaptic cleft, thereby influencing mood and cognitive functions.
Target Interactions
The compound has been shown to interact with several biological targets:
- Serotonin Transporter (SERT) : Inhibition leads to increased serotonin levels, which may have implications for treating depression and anxiety disorders.
- Norepinephrine Transporter (NET) : Similar inhibition effects may enhance alertness and energy levels.
- Dopamine Transporter (DAT) : Modulation could influence reward pathways and potentially affect conditions like ADHD.
Research Findings
Recent studies have reported various biological activities associated with 3-Azabicyclo[3.1.0]hexane derivatives:
- Antiviral Activity : Some derivatives have been investigated for their potential as antiviral agents against SARS-CoV-2, demonstrating promising results in inhibiting viral replication in vitro .
- Enzyme Inhibition : The compound exhibits potential inhibitory effects on specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications .
Case Study 1: Antiviral Properties
A study explored the antiviral efficacy of 3-Azabicyclo[3.1.0]hexane derivatives against SARS-CoV-2. The derivative PF-07321332 demonstrated significant inhibition of viral replication with an EC value of approximately 77.9 nM in human epithelial cells . This highlights the potential for developing antiviral therapies based on this bicyclic structure.
Case Study 2: Neurotransmitter Modulation
Research has indicated that 3-Azabicyclo[3.1.0]hexane derivatives can effectively inhibit SERT, leading to increased serotonin levels in synaptic clefts. This property suggests their utility in treating mood disorders and enhancing cognitive function .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane | CHN | Used in antiviral medications; structural modifications enhance activity |
| 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | CHNO | Similar structure; different carboxylic acid positioning affects activity |
Q & A
Basic Research Questions
Q. What are the recommended storage conditions and handling protocols for 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride to ensure stability?
- Methodological Answer : Store the compound at room temperature in a tightly sealed, moisture-free container to prevent hydrolysis or degradation. Use inert gas purging (e.g., nitrogen) for long-term storage. Handling should occur in a fume hood with PPE (gloves, lab coat, goggles) to minimize exposure. Stability testing via accelerated aging studies (e.g., 40°C/75% RH for 6 months) can validate storage conditions .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer : Use a combination of:
- NMR : H and C NMR to confirm bicyclic framework and carboxylic acid proton environment (e.g., downfield shifts for NH and COOH groups).
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ peak at m/z 148.06 for CHClNO).
- IR Spectroscopy : Identify characteristic stretches (e.g., ~1700 cm for carbonyl, ~2500 cm for HCl salt). Cross-reference with computational simulations (e.g., DFT) to resolve ambiguities .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : Key steps include:
- Bicyclic Ring Formation : Use [2+1] cycloaddition or photochemical methods to construct the fused azabicyclo framework.
- Carboxylic Acid Functionalization : Hydrolysis of ester precursors (e.g., methyl esters) under acidic conditions.
- Salt Formation : Treat the free base with concentrated HCl in anhydrous ethanol, followed by recrystallization. Purity is assessed via HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify low-energy pathways for bicyclic ring closure.
- Machine Learning : Train models on reaction databases to predict optimal solvents (e.g., DMF for dipole stabilization) or catalysts (e.g., Pd for cross-coupling).
- Feedback Loop : Integrate experimental data (e.g., failed intermediates) into computational workflows to refine predictions. This reduces trial-and-error experimentation .
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
- Methodological Answer :
- Dose-Response Analysis : Perform IC/EC assays across multiple concentrations to rule out false positives/negatives.
- Structural-Activity Relationship (SAR) : Systematically modify substituents (e.g., halogenation at position 3) to isolate contributing factors.
- Target Validation : Use CRISPR knockouts or siRNA to confirm receptor specificity. Cross-validate with molecular docking simulations (e.g., AutoDock Vina) .
Q. How are impurities profiled and quantified during the synthesis of this compound?
- Methodological Answer :
- LC-MS/MS : Detect trace impurities (e.g., unreacted intermediates, diastereomers) with a limit of quantification (LOQ) < 0.1%.
- Pharmacopeial Standards : Compare retention times and fragmentation patterns against certified reference materials (e.g., USP 29 guidelines for related azabicyclo compounds).
- Forced Degradation Studies : Expose the compound to heat, light, or pH extremes to identify degradation pathways (e.g., HCl-mediated hydrolysis) .
Q. What role does the hydrochloride salt form play in the solubility and bioavailability of 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid?
- Methodological Answer :
- Solubility Testing : Compare free base vs. hydrochloride salt in biorelevant media (e.g., FaSSIF/FeSSIF) using shake-flask or UV-Vis methods.
- Bioavailability Studies : Conduct in vivo PK/PD trials in rodent models, measuring plasma concentration-time profiles.
- Salt Screening : Evaluate alternative counterions (e.g., sulfate, citrate) for enhanced stability or reduced hygroscopicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
